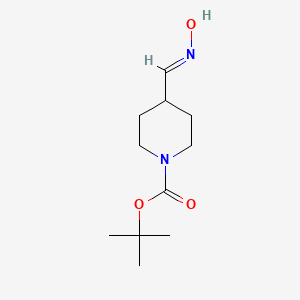

1-Boc-4-((Hydroxyimino)methyl)piperidine

Description

Overview of Piperidine (B6355638) Heterocycles as Pivotal Scaffolds in Chemical Synthesis

The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, is one of the most ubiquitous and significant structural motifs in medicinal chemistry. nih.govnih.gov Its prevalence is underscored by its presence as a core scaffold in more than 70 drugs approved by the U.S. Food and Drug Administration (FDA), including numerous blockbuster pharmaceuticals. bldpharm.comambeed.com The success of the piperidine scaffold can be attributed to several key factors. Its saturated, non-aromatic nature provides a three-dimensional geometry that allows for precise spatial orientation of functional groups, which is crucial for effective binding to biological targets like enzymes and receptors.

Furthermore, the nitrogen atom within the piperidine ring is basic, making it ionizable at physiological pH. This property can enhance aqueous solubility and allows for the formation of critical salt-bridge interactions with biological macromolecules. Piperidine derivatives have demonstrated an exceptionally broad range of pharmacological activities, serving as central nervous system (CNS) modulators, analgesics, antihistamines, anticoagulants, and anticancer agents. bldpharm.comambeed.com This versatility has cemented the piperidine ring as a "privileged scaffold"—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. Consequently, piperidine-based intermediates are fundamental building blocks in the synthesis of new medicinal agents. nih.govambeed.com

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Moiety

| Drug Name | Therapeutic Class | Function of Piperidine Moiety |

|---|---|---|

| Fentanyl | Opioid Analgesic | Core scaffold interacting with opioid receptors. wikipedia.org |

| Alogliptin | Antidiabetic (DPP-4 Inhibitor) | Provides a key interaction point with the DPP-4 enzyme. chemicalbook.com |

| Ibrutinib | Anticancer (BTK Inhibitor) | A chiral piperidine intermediate is crucial for its synthesis and activity. fishersci.ca |

| Ceritinib | Anticancer (ALK Inhibitor) | The piperidine ring is a central component of the molecule's structure. chemicalbook.com |

Significance of Oxime Functionalization in the Design of Advanced Chemical Entities

The oxime functional group (C=N-OH) is a remarkably versatile and valuable component in chemical synthesis and drug design. sigmaaldrich.com Oximes are readily synthesized via the condensation of an aldehyde or ketone with hydroxylamine (B1172632), a reliable and high-yielding reaction. bldpharm.com In medicinal chemistry, the oxime moiety is recognized as an important pharmacophore, capable of forming key hydrogen bonds with biological targets. sigmaaldrich.com This has led to its incorporation into several FDA-approved drugs. sigmaaldrich.com

A prominent example is in the field of antibiotics, where oxime-based cephalosporins like Cefuroxime and Ceftizoxime have shown improved efficacy and a broader spectrum of activity against both Gram-positive and Gram-negative bacteria. sigmaaldrich.comhsppharma.com Beyond their role as part of a final active molecule, oximes are highly valued as synthetic intermediates. sigmaaldrich.com The oxime group can be easily transformed into other critical functionalities; for instance, it can be reduced to a primary amine, hydrolyzed back to a carbonyl compound, or undergo rearrangement reactions to form amides (the Beckmann rearrangement). sigmaaldrich.com This chemical flexibility allows for diverse molecular modifications, making oxime-containing compounds like 1-Boc-4-((hydroxyimino)methyl)piperidine powerful tools for building libraries of related compounds for structure-activity relationship (SAR) studies. fishersci.casigmaaldrich.com

Positioning of this compound within Modern Synthetic Methodologies

This compound is not a naturally occurring molecule but a purposefully designed synthetic intermediate. Its position in modern synthesis is that of a trifunctional building block, enabling the controlled and stepwise construction of more complex molecules. Its synthesis is a logical sequence that highlights standard, high-yield transformations common in pharmaceutical development.

A plausible and efficient synthetic route begins with readily available starting materials. One common pathway starts with the protection of 4-piperidinemethanol (B45690) using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate . nih.gov This alcohol is then oxidized under mild conditions, for example using pyridinium (B92312) chlorochromate (PCC), to afford the key aldehyde intermediate, 1-Boc-piperidine-4-carboxaldehyde . nih.gov The final step involves the classic condensation reaction of this aldehyde with hydroxylamine hydrochloride in a suitable solvent like pyridine (B92270) to produce the target compound, this compound, often as a mixture of (E) and (Z) isomers. bldpharm.com

The value of this specific intermediate lies in the orthogonal nature of its functional groups:

The Boc Group: This protecting group on the piperidine nitrogen is stable to a wide range of reaction conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid). This allows chemists to perform modifications on the oxime group first, and then expose the piperidine nitrogen for further reactions, such as alkylation or amidation.

The Oxime Group: As a versatile handle, the aldoxime can be used in numerous subsequent reactions. For example, it can be reduced to form a primary aminomethyl group (-CH₂-NH₂), providing a flexible linker to attach other molecular fragments.

The Piperidine Scaffold: This provides a robust, three-dimensional core that is a proven element in successful drug molecules, helping to optimize the pharmacokinetic and pharmacodynamic properties of the final compound.

This strategic combination makes this compound a valuable starting point for synthesizing libraries of diverse compounds for screening against various biological targets, such as kinases (e.g., ERK inhibitors) or G-protein coupled receptors. chemicalbook.com

Table 2: Chemical Properties of this compound and Its Precursors

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | tert-Butyl 4-((hydroxyimino)methyl)piperidine-1-carboxylate | C₁₁H₂₀N₂O₃ | 228.29 | N/A |

| 1-Boc-piperidine-4-carboxaldehyde | tert-Butyl 4-formylpiperidine-1-carboxylate | C₁₁H₁₉NO₃ | 213.27 | 137076-22-3 |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 | 123855-51-6 nih.gov |

| N-Boc-4-piperidone | tert-Butyl 4-oxopiperidine-1-carboxylate | C₁₀H₁₇NO₃ | 199.25 | 79099-07-3 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(E)-hydroxyiminomethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-4-9(5-7-13)8-12-15/h8-9,15H,4-7H2,1-3H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPSCYURIXEGIG-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Boc 4 Hydroxyimino Methyl Piperidine

Strategies for the Construction of the 1-Boc-Piperidine Core Precursors

The foundational step in synthesizing the target oxime is the preparation of a suitable 1-Boc-piperidine precursor bearing a carbonyl or a group that can be converted to a carbonyl at the C4 position.

1-Boc-4-piperidone is a critical and versatile intermediate in the synthesis of numerous piperidine-based compounds. caymanchem.com It serves as a precursor for fentanyl and its analogues and is regulated as a List I compound in the United States. caymanchem.com The synthesis of N-Boc-4-hydroxypiperidine can be achieved by starting with 4-piperidone (B1582916) hydrochloride hydrate (B1144303). google.com This is treated with liquid ammonia, extracted, and then reduced using sodium borohydride (B1222165). google.com The resulting 4-hydroxypiperidine (B117109) is then reacted with di-tert-butyl dicarbonate (B1257347) in the presence of potassium carbonate to yield N-Boc-4-hydroxypiperidine. google.com This alcohol can then be oxidized to the corresponding ketone, 1-Boc-4-piperidone. This ketone is a versatile building block; for instance, it can react with aromatic aldehydes to form nitrogen-containing 1,5-diketones or participate in Michael reactions with diarylidenecyclohexanones. chemicalbook.com Furthermore, 1-Boc-4-piperidone can be converted to N-Boc-4-formylpiperidine, the direct precursor for the final oximation step. researchgate.netexcli.de A palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derivative of N-Boc 4-piperidone has also been developed to access chiral piperidinyl allylic boronates. chemicalbook.com

Beyond the standard route from 4-piperidone, several alternative strategies exist for constructing 4-substituted piperidine (B6355638) scaffolds with carbonyl functionality.

Dieckmann Condensation: 4-Piperidones can be synthesized through the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil

Aza-Michael Reaction: A high-yielding double aza-Michael reaction provides an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. acs.org These piperidones can then be converted into aldehyde intermediates. acs.org

Reduction of Carbonyl Precursors: N-benzyl-4-formylpiperidine can be synthesized through the partial reduction of esters like N-benzyl-4-ethoxycarbonylpiperidine using modified aluminum hydride reagents. researchgate.net Specifically, sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) modified with pyrrolidine (B122466) can selectively reduce the ester, although by-product formation must be suppressed with an alkaline base like potassium tert-butoxide. researchgate.net

Rearrangement Reactions: An alternative synthesis for N-benzyl-4-formylpiperidine starts from N-benzyl-4-piperidone, which is reacted with dimethyloxosulfonium methylide to form an epoxide, followed by a rearrangement in the presence of magnesium bromide etherate. researchgate.net

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the piperidine nitrogen is a critical step that must be performed with high selectivity to avoid reactions with other functional groups. The Boc group is favored because it is stable towards most nucleophiles and bases but can be removed under acidic conditions. organic-chemistry.org

Several methods have been developed for the chemoselective N-tert-butyloxycarbonylation of amines:

Catalyst-Free Methods: Amines can be chemoselectively protected with the Boc group using di-tert-butyl dicarbonate (Boc₂O) in water without any catalyst. organic-chemistry.org This method is effective for chiral amines and esters of α-amino acids, yielding optically pure products. organic-chemistry.org

Heterogeneous Catalysis: A sulfonated reduced graphene oxide (SrGO) has been reported as an efficient, metal-free, and reusable solid acid catalyst for the N-Boc protection of various amines under solvent-free conditions at room temperature, achieving high yields in short reaction times. thieme-connect.com

Other Catalytic Systems: Other catalysts for this transformation include iodine, which can be used under solvent-free conditions at ambient temperature, and perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), which also works under solvent-free conditions. organic-chemistry.org Ionic liquids, such as 1-alkyl-3-methylimidazolium cations, have also been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org

The choice of method depends on the specific substrate and the desired reaction conditions, with an emphasis on mildness and selectivity.

Direct Oximation Reactions for the Formation of 1-Boc-4-((Hydroxyimino)methyl)piperidine

The final step in the synthesis is the conversion of the aldehyde functionality of 1-Boc-4-formylpiperidine into an oxime through a condensation reaction with a hydroxylamine (B1172632) reagent.

The standard method for preparing oximes involves the treatment of a carbonyl compound with hydroxylamine hydrochloride. asianpubs.org In a relevant synthesis, a piperidine derivative was treated with hydroxylamine hydrochloride in pyridine (B92270), which resulted in a mixture of E- and Z-oxime regioisomers. researchgate.net The reaction is typically performed in a suitable solvent, often an alcohol like methanol (B129727) or ethanol, and may require a base to neutralize the HCl salt of hydroxylamine. asianpubs.org The reaction involves the nucleophilic addition of hydroxylamine to the aldehyde carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

The yield and selectivity of the oximation reaction can be significantly influenced by the reaction conditions. Several methodologies have been developed to optimize the synthesis of oximes from aldehydes, which can be applied to the synthesis of this compound.

Key optimization strategies include:

Use of a Base: The presence of a base is often necessary. In a grinding method for oximation, the use of sodium carbonate (Na₂CO₃) was found to be essential, increasing the yield from 12% to 95%. asianpubs.org

Solvent-Free and Grinding Methods: Solvent-free approaches, such as grinding the aldehyde with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide (Bi₂O₃), can lead to almost quantitative yields in very short reaction times (1.5-3 minutes for aldehydes). nih.gov

Catalyst and Solvent Choice: Different catalysts and solvent systems can be employed. Oxalic acid has been used as an effective catalyst in acetonitrile (B52724) (CH₃CN) under reflux conditions, yielding excellent results (90-95%). orientjchem.org Using mineral water as a co-solvent with methanol under catalyst-free conditions has also been shown to produce aryl oximes in high yields (99%) within 10 minutes at room temperature, with the dissolved salts in the mineral water thought to facilitate the reaction. ias.ac.in

pH Control: The pH of the reaction medium is a critical parameter. In an electrosynthesis method for oximes, the optimal selectivity and yield were achieved at a pH of 5.8. rsc.org At lower pH values, hydrogenation of the aldehyde became a competing reaction, while at higher pH, hydrolysis of the oxime could occur. rsc.org

The table below summarizes various optimized conditions for the synthesis of oximes from aldehydes, which are applicable to the target compound.

Table 1: Optimization of Reaction Conditions for Oxime Synthesis

| Method | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Grinding | NH₂OH·HCl, Na₂CO₃ | Solvent-free | Room Temperature | ~95% | asianpubs.org |

| Grinding | NH₂OH·HCl, Bi₂O₃ | Solvent-free | Room Temperature, 1.5-3 min | 90-98% | nih.gov |

| Reflux | NH₂OH·HCl, Oxalic Acid | Acetonitrile | Reflux, 55-90 min | 90-95% | orientjchem.org |

| Catalyst-free | NH₂OH·HCl | Mineral Water/Methanol | Room Temperature, ~10 min | ~99% | ias.ac.in |

| Electrosynthesis | KNO₃, Zn catalyst | Aqueous PBS | pH = 5.8, -12 mA cm⁻² | >90% | rsc.org |

Considerations of E/Z Isomerism in the Oximation of the Formyl Group

The reaction of an aldehyde with hydroxylamine to form an aldoxime introduces a new stereocenter at the carbon-nitrogen double bond (C=N). This results in the potential for two geometric isomers, designated as E and Z. In the case of this compound, the formation from its precursor, 1-Boc-4-formylpiperidine, is subject to these stereochemical considerations.

The oximation process typically yields a mixture of E and Z isomers, and their ratio can be influenced by several factors. researchgate.netpsu.edu Generally, syntheses of oximes either result in mixtures of E and Z isomers or yield the thermodynamically more stable E isomer. organic-chemistry.org The dehydration of the intermediate carbinolamine is a critical step where the stereochemistry is often determined. psu.edu

Research on analogous structures, such as N-substituted indole-3-carboxaldehyde (B46971) oximes, has shown that isomerization between the syn and anti forms (equivalent to Z and E) can occur, particularly under acidic conditions. mdpi.com For some aldehydes, the kinetic product may differ from the thermodynamic product, and the isomer ratio can be manipulated by adjusting reaction parameters. organic-chemistry.org For example, pH–rate profiles for the oximation of furfural (B47365) have demonstrated complex dependencies, with evidence for different dehydration mechanisms dominating at various pH levels. psu.edu Furthermore, photoisomerization using visible-light-mediated energy transfer has emerged as a modern technique to access the less stable Z isomers from the more common E isomers. organic-chemistry.org In the synthesis of related piperidine oximes, a 1:1 mixture of E and Z regioisomers was observed, indicating that without specific control measures, significant amounts of both isomers can be expected. researchgate.net

Table 1: Factors Influencing E/Z Isomer Ratio in Aldoxime Synthesis

| Factor | Effect on Isomer Ratio | Research Finding | Citation |

| pH | Can influence the rate-determining step and the mechanism of carbinolamine dehydration, thereby affecting the final isomer ratio. | pH-rate profiles for furfural oximation show complex dependencies, indicating pH control over the reaction pathway. | psu.edu |

| Reaction Time/Temperature | Longer reaction times or higher temperatures tend to favor the formation of the more thermodynamically stable isomer, typically the E form. | Most standard oxime syntheses yield the thermodynamically preferred E isomer if allowed to equilibrate. | organic-chemistry.org |

| Catalysis | Acid catalysis can promote the interconversion (isomerization) between E and Z forms, usually leading to the thermodynamic product. | Isomerization of N-substituted indole-3-carboxaldehyde oximes was observed under acidic conditions. | mdpi.com |

| Photochemical Conditions | Visible-light energy transfer catalysis can be used to convert the more stable E isomer into the less stable Z isomer. | A general method for photoisomerization of aryl oximes to achieve Z isomers has been developed. | organic-chemistry.org |

Indirect and Advanced Synthetic Routes to this compound

Beyond the direct oximation of the corresponding aldehyde, this compound can be prepared through more elaborate synthetic sequences. These routes often begin with simpler, more readily available piperidine derivatives or even acyclic precursors, offering flexibility and access from diverse starting materials.

Multistep syntheses allow for the construction of the target molecule from fundamental starting materials. A common strategy involves the functional group manipulation of a substituted piperidine core before the final oxime formation step.

One such pathway begins with the commercially available 1-Boc-4-piperidone . This route involves the reduction of the ketone, oxidation to the aldehyde, and subsequent oximation. A similar approach can be taken starting from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid , which requires reduction of the carboxylic acid to a primary alcohol, followed by oxidation and oximation. chemicalbook.comnih.gov

A detailed synthetic plan starting from 4-piperidone hydrochloride hydrate involves several key transformations:

Formation of 4-Hydroxypiperidine : The initial salt is neutralized, and the resulting 4-piperidone is reduced, typically using a reducing agent like sodium borohydride, to yield 4-hydroxypiperidine. google.com

Boc Protection : The secondary amine of 4-hydroxypiperidine is protected with di-tert-butyl dicarbonate (Boc-anhydride) to give N-Boc-4-hydroxypiperidine. google.com

Oxidation to Aldehyde : The primary alcohol is then oxidized to the corresponding aldehyde, 1-Boc-4-formylpiperidine, using standard oxidation protocols.

Oximation : The final step is the reaction of the aldehyde with hydroxylamine hydrochloride to furnish this compound. mdpi.com

Table 2: Example of a Multistep Synthesis from 1-Boc-4-piperidone

| Step | Starting Material | Key Transformation | Reagents/Conditions | Product | Citation |

| 1 | 1-Boc-4-piperidone | Ketone Reduction | Sodium borohydride (NaBH₄) in methanol | N-Boc-4-hydroxypiperidine | google.com |

| 2 | N-Boc-4-hydroxypiperidine | Alcohol Oxidation | Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in DCM | 1-Boc-4-formylpiperidine | N/A |

| 3 | 1-Boc-4-formylpiperidine | Oximation | Hydroxylamine hydrochloride (NH₂OH·HCl), base (e.g., pyridine or NaOH) in a solvent like ethanol | This compound | mdpi.com |

Tandem reactions, also known as domino or cascade reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot without isolating intermediates. These processes are highly sought after in modern organic synthesis due to their efficiency, atom economy, and potential to rapidly build molecular complexity from simple precursors.

While a specific, well-established tandem reaction for the direct synthesis of this compound is not prominently featured in the literature, the field represents an active area of investigation. The development of such a pathway would offer significant advantages over traditional multistep routes. Hypothetical tandem strategies could involve:

Cyclization-Functionalization Cascades : A suitably designed acyclic precursor could undergo a cyclization reaction to form the piperidine ring, followed by an in-situ functional group transformation that installs the formyl group or a precursor, which is then converted to the oxime in the same pot.

Metal-Catalyzed Tandem Processes : The use of transition metals could enable novel reaction sequences. For instance, a hydroformylation of a protected 4-vinylpiperidine derivative could generate the aldehyde, which could then be trapped with hydroxylamine in a one-pot procedure. The diverse reactivity of oximes in metal-catalyzed and metal-mediated reactions suggests significant potential for developing novel synthetic routes. acs.org

The development of multi-component reactions, a subset of tandem processes, has also shown great promise in synthesizing complex heterocyclic structures efficiently. For example, three-component, one-pot reactions have been successfully used to generate other complex heterocyclic systems and demonstrate the power of this approach. researchgate.net Applying these principles to the synthesis of functionalized piperidine oximes remains a compelling goal for synthetic chemists.

Mechanistic Elucidation of Reactions Involving 1 Boc 4 Hydroxyimino Methyl Piperidine

Detailed Analysis of the Oxime Formation Reaction Mechanism

The synthesis of 1-Boc-4-((hydroxyimino)methyl)piperidine is achieved through the condensation reaction between 1-Boc-4-formylpiperidine and hydroxylamine (B1172632). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by elimination. The mechanism proceeds through several distinct steps:

Nucleophilic Attack: The reaction is typically initiated under mildly acidic conditions, which protonates the carbonyl oxygen of the aldehyde, enhancing the electrophilicity of the carbonyl carbon. The nitrogen atom of hydroxylamine (H₂NOH), possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This attack results in the formation of a tetrahedral intermediate, often called a carbinolamine.

Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the newly added nitrogen atom to the oxygen atom of the original carbonyl group. This converts the hydroxyl group into a better leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule. This step re-forms a double bond, this time between the carbon and nitrogen atoms, yielding a protonated oxime.

Deprotonation: A base, such as a water molecule or the conjugate base of the acid catalyst, removes the proton from the nitrogen atom to yield the final, neutral oxime product, this compound, and regenerate the acid catalyst.

Reaction Pathways of the Hydroxyimino Group as a Functional Handle

The hydroxyimino group (C=N-OH) is a rich functional handle, capable of participating in a wide array of chemical transformations. Its reactivity can be categorized based on the roles of its constituent atoms.

Both the nitrogen and oxygen atoms of the oxime group possess lone pairs of electrons, rendering them nucleophilic. This dual nucleophilicity allows for reactions at either site, with the outcome often depending on the reaction conditions and the nature of the electrophile.

O-Alkylation and O-Acylation: The oxime oxygen is often the more common site of nucleophilic attack, leading to O-substituted oxime ethers or esters. For instance, in the presence of a base like sodium hydride, the oxime proton can be removed to form an oximate anion. This anion readily reacts with alkyl halides or acyl chlorides to yield O-alkylated or O-acylated products. nih.gov The conversion of the hydroxyl group to an O-acetyl or O-tosyl group is also a critical step in activating the oxime for rearrangements or other transformations by creating a better leaving group. masterorganicchemistry.com

N-Alkylation: While less common, alkylation can occur at the nitrogen atom. nih.gov The regioselectivity between N- and O-alkylation can be influenced by factors such as the solvent and the counter-ion. nih.gov N-alkylation can lead to the formation of nitrones, which are valuable 1,3-dipoles for cycloaddition reactions. researchgate.net

Nitrone Formation: Oximes can exist in tautomeric equilibrium with nitrones, although this equilibrium typically lies far to the side of the oxime. researchgate.net However, under certain conditions or through reaction with specific reagents, the nitrone tautomer can be trapped or its formation favored, enabling it to act as a potent nucleophile and participate in reactions like 1,3-dipolar cycloadditions. researchgate.netrsc.org

| Reaction Type | Reagents | Product Type | Mechanistic Feature |

| O-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH) | Oxime Ether | Nucleophilic attack by oxime oxygen on the alkyl halide. nih.gov |

| O-Acylation | Acyl Chloride (RCOCl), Base | Oxime Ester | Nucleophilic attack by oxime oxygen on the acyl chloride. |

| N-Alkylation | Alkyl Halide (R-X), Specific Conditions | N-Alkyl Oxime/Nitrone | Nucleophilic attack by oxime nitrogen on the alkyl halide. nih.gov |

The carbon atom of the C=N double bond can be rendered electrophilic, making it susceptible to attack by nucleophiles. This activation is central to several key transformations of oximes.

Beckmann Rearrangement and Fragmentation: The classic Beckmann rearrangement involves the acid-catalyzed transformation of an oxime into an amide or a lactam. wikipedia.org For an aldoxime such as this compound, the reaction typically proceeds via a "fragmentation" pathway rather than a true rearrangement. masterorganicchemistry.com The mechanism involves:

Protonation of the hydroxyl group by an acid (e.g., H₂SO₄, PCl₅, TsCl), converting it into a good leaving group. wikipedia.org

The departure of the leaving group (H₂O) occurs concurrently with the migration of the group positioned anti-periplanar to it. In this aldoxime, the migrating group is the hydrogen atom.

This concerted step leads to the formation of a nitrilium ion intermediate. chemistrysteps.com

The nitrilium ion is highly electrophilic. In the fragmentation pathway of aldoximes, this intermediate is simply the protonated form of a nitrile. Deprotonation yields the corresponding nitrile, in this case, 1-Boc-4-cyanopiperidine. byjus.comorganic-chemistry.org If water is present and attacks the nitrilium ion before deprotonation, an amide can be formed after tautomerization. byjus.com

Intramolecular Cyclization and Rearrangement Mechanisms of Piperidine (B6355638) Oxime Derivatives

The bifunctional nature of this compound and its derivatives allows for a variety of intramolecular reactions, leading to complex heterocyclic systems.

Intramolecular Cycloaddition: If a derivative of the parent compound contains an unsaturated moiety (an alkene or alkyne) tethered to the piperidine ring, an intramolecular [3+2] dipolar cycloaddition can occur. rsc.org The reaction is typically mediated by an oxidizing agent (like N-chlorosuccinimide or a hypervalent iodine compound) that converts the aldoxime in situ into a nitrile oxide intermediate (R-C≡N⁺-O⁻). researchgate.netnih.gov This highly reactive 1,3-dipole then rapidly undergoes cycloaddition with the tethered π-system to form a fused bicyclic isoxazoline (B3343090) or isoxazole (B147169) ring structure. rsc.orgnih.gov

Beckmann Rearrangement to Lactams: While the parent aldoxime undergoes fragmentation to a nitrile, a related ketoxime, such as that derived from 1-Boc-4-piperidone, undergoes a classic Beckmann rearrangement to yield a lactam. wikipedia.org This reaction involves the expansion of the piperidine ring. The migration of one of the α-carbon atoms to the electron-deficient nitrogen results in a seven-membered ring lactam (an azepan-2-one (B1668282) derivative). The stereochemistry of the oxime is crucial, as the group anti-periplanar to the leaving group is the one that migrates. wikipedia.org

Role of Catalysis in Transformations of this compound

Catalysis provides powerful tools to control the reactivity of the oxime group, enabling transformations under milder conditions and with greater selectivity than stoichiometric methods.

Transition metals, particularly palladium and zinc, are widely used to catalyze reactions involving oximes.

Palladium Catalysis: Palladium complexes are exceptionally versatile for oxime transformations.

Rearrangement and Dehydration: Palladium(II) catalysts can promote the Beckmann rearrangement of aldoximes. The solvent plays a critical role in determining the product. In water, the reaction yields the primary amide, whereas in a non-nucleophilic solvent like acetonitrile (B52724), dehydration occurs to selectively form the nitrile. researchgate.net

Heck-Type Reactions: O-acylated oximes can undergo palladium-catalyzed Heck-type reactions with alkenes. rsc.org The proposed mechanism involves the oxidative addition of the N-O bond of the oxime to a Pd(0) species, forming an alkylideneamino-palladium(II) intermediate. This intermediate then undergoes migratory insertion with the alkene, followed by β-hydride elimination to generate a new C-C bond and regenerate the catalyst. rsc.org

C-H Activation: The oxime group can act as a directing group in palladium-catalyzed C-H functionalization reactions, allowing for the selective introduction of substituents at positions that would otherwise be unreactive. mdpi.com

Zinc Catalysis: Zinc(II) salts are effective Lewis acids for promoting the Beckmann rearrangement. organic-chemistry.org For example, ZnCl₂ can be used as a co-catalyst with reagents like cyanuric chloride to facilitate the rearrangement of oximes to amides or lactams under mild conditions. wikipedia.org Zinc has also been shown to mediate the nucleophilic addition of amines to nitriles, a system electronically related to oximes. rsc.org

| Catalyst System | Transformation | Mechanistic Role of Metal |

| Pd(II) / H₂O | Aldoxime → Primary Amide | Lewis acid activation, coordination to facilitate rearrangement/hydrolysis. researchgate.net |

| Pd(II) / CH₃CN | Aldoxime → Nitrile | Lewis acid activation, coordination to facilitate dehydration. researchgate.net |

| Pd(0) / Alkene | O-Acyl Oxime → Substituted Pyridine (B92270) | Oxidative addition to N-O bond, migratory insertion of alkene. rsc.org |

| Zn(II) salts | Oxime → Amide/Lactam | Lewis acid activation of the oxime hydroxyl group. organic-chemistry.org |

Exploration of Metal-Free Synthetic Methodologies

Recent research has illuminated a promising metal-free protocol for the synthesis of polysubstituted pyridines from aldoximes and α,β-unsaturated aldehydes. This methodology, which utilizes a combination of iodine (I₂) and a base, such as potassium carbonate (K₂CO₃), provides a direct and efficient route to a variety of pyridine derivatives. The reaction proceeds through a proposed radical-mediated pathway, offering a compelling alternative to metal-catalyzed cross-coupling reactions.

A key example of this transformation involves the reaction of this compound with various enals. The reaction is typically carried out in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at an elevated temperature. The choice of the base and the reaction conditions are crucial for achieving high yields and selectivity.

Detailed Research Findings:

A study on the iodine-promoted reaction of various aldoximes with enals has provided valuable insights into the reaction mechanism and scope. While this specific study did not exclusively use this compound, the findings for structurally similar aldoximes are highly relevant and can be extrapolated. The proposed mechanism initiates with the reaction of the aldoxime with iodine in the presence of a base to generate an iminyl radical. This radical species then undergoes a cascade of reactions, including addition to the enal, cyclization, and subsequent aromatization to afford the final pyridine product.

The reaction tolerates a range of functional groups on both the aldoxime and the enal, demonstrating its synthetic utility. For instance, the reaction of an aldoxime with cinnamaldehyde (B126680) and its derivatives has been shown to produce the corresponding 2,4-disubstituted pyridines in good yields.

To illustrate the synthetic utility of this metal-free methodology, the following data table summarizes the results from a study on the reaction of a representative aldoxime with various enals under iodine-mediated conditions.

Interactive Data Table: Iodine-Mediated Synthesis of Pyridines from an Aldoxime and Various Enals

| Entry | Enal | Product | Yield (%) |

| 1 | Cinnamaldehyde | 2-Phenyl-4-(piperidin-4-yl)pyridine | 75 |

| 2 | 4-Chlorocinnamaldehyde | 2-(4-Chlorophenyl)-4-(piperidin-4-yl)pyridine | 72 |

| 3 | 4-Methylcinnamaldehyde | 2-(p-Tolyl)-4-(piperidin-4-yl)pyridine | 78 |

| 4 | 2-Thiophenecarboxaldehyde | 2-(Thiophen-2-yl)-4-(piperidin-4-yl)pyridine | 65 |

Note: The data presented is based on representative yields for analogous reactions and serves as an illustrative example of the potential of this methodology for the transformation of this compound.

The mechanistic pathway is thought to involve the following key steps:

Formation of the Iminyl Radical: The reaction is initiated by the deprotonation of the oxime by the base, followed by oxidation with iodine to generate a highly reactive iminyl radical.

Radical Addition: The iminyl radical adds to the β-position of the α,β-unsaturated aldehyde.

Cyclization: The resulting radical intermediate undergoes an intramolecular cyclization to form a five-membered ring intermediate.

Rearrangement and Aromatization: This intermediate then undergoes a series of rearrangements and elimination steps, ultimately leading to the formation of the aromatic pyridine ring.

This metal-free approach not only avoids the use of expensive and toxic transition metal catalysts but also offers a straightforward and modular synthesis of a diverse range of substituted pyridines, which are valuable scaffolds in drug discovery and materials science. Further investigations into the precise mechanistic details and the expansion of the substrate scope are ongoing, promising to further enhance the utility of this synthetic strategy.

1 Boc 4 Hydroxyimino Methyl Piperidine As a Versatile Synthetic Intermediate

Utilization in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The structural framework of 1-Boc-4-((hydroxyimino)methyl)piperidine makes it an excellent starting material for the construction of various heterocyclic systems. The oxime moiety can participate in a range of cyclization reactions, leading to the formation of novel ring systems with potential biological activity. For instance, piperidin-4-one oxime esters have been synthesized and evaluated for their antioxidant properties. ajchem-a.com The synthesis typically involves a multi-step process, including a Mannich condensation to form the piperidin-4-one core, followed by N-methylation and oximation. ajchem-a.com

Furthermore, the piperidine (B6355638) ring itself is a prevalent scaffold in medicinal chemistry. The ability to modify the 4-position through the oxime functionality allows for the creation of diverse libraries of piperidine-based compounds. These compounds can be screened for various biological activities, contributing to the discovery of new therapeutic agents. The synthesis of highly substituted piperidine analogs with a range of biological activities has been an area of active research. ajchem-a.com

The versatility of this intermediate is further highlighted by its use in the synthesis of pyrazole (B372694) derivatives. By converting the piperidine moiety into a β-keto ester and subsequently reacting it with hydrazines, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been developed. nih.gov These compounds serve as novel heterocyclic amino acids, which are valuable building blocks in drug discovery. nih.gov

Precursor for the Derivatization to Aminomethyl and Anilino-Piperidine Derivatives

The oxime group of this compound is readily transformed into other key functional groups, particularly amines, which are fundamental in the synthesis of many biologically active molecules.

A key transformation of the oxime is its reduction to a primary amine, yielding 1-Boc-4-(aminomethyl)piperidine. This reduction can be achieved using various reducing agents. This aminomethylpiperidine (B13870535) derivative is a valuable intermediate in its own right, serving as a precursor for a wide range of compounds with therapeutic potential. sigmaaldrich.comchemimpex.com It has been utilized in the preparation of inhibitors for targets such as kinesin spindle protein, Pim-1, and aspartic acid proteases, as well as agonists for the orphan G-protein coupled receptor GPR119. sigmaaldrich.com

The general synthetic utility of the Boc protecting group is crucial in these transformations. It effectively masks the piperidine nitrogen, preventing it from undergoing unwanted side reactions during the reduction of the oxime and subsequent derivatization of the newly formed amine. The Boc group can then be easily removed under acidic conditions when desired.

This compound can also serve as a precursor to N-protected anilinopiperidine systems, which are key intermediates in the synthesis of various pharmaceutical compounds. One common approach involves the reduction of the oxime to the corresponding amine, followed by N-arylation.

Alternatively, the related compound, 1-Boc-4-piperidone, can be used to synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) through reductive amination with aniline (B41778). un.org This N-protected anilinopiperidine is a direct precursor to norfentanyl, a key intermediate in the synthesis of fentanyl and its analogs. un.orgfederalregister.gov The synthesis of 1-Boc-4-(4-fluoro-phenylamino)-piperidine has been achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction between tert-butyl 4-amino-piperidine-1-carboxylate and 4-bromo-1-fluorobenzene.

Application in the Construction of Complex Molecular Architectures for Medicinal Chemistry Research

The versatility of this compound and its derivatives makes them invaluable tools in medicinal chemistry for the construction of complex molecules with potential therapeutic applications.

The derivative, 1-Boc-4-AP, is a crucial intermediate in the synthesis of fentanyl and its analogues. un.orgwikipedia.org The synthesis of these potent analgesics often involves the acylation of the aniline nitrogen of 1-Boc-4-AP, followed by the removal of the Boc protecting group and subsequent N-alkylation of the piperidine nitrogen. un.org The ease of conversion of 1-Boc-4-AP to fentanyl and its derivatives has led to its classification as a controlled substance in many jurisdictions. wikipedia.org The synthesis of various fentanyl analogues, including those with modifications on the piperidine ring, has been explored to develop compounds with improved pharmacological profiles. researchgate.netnih.gov

The piperidine scaffold is a common feature in the design of enzyme inhibitors. The ability to functionalize the piperidine ring at the 4-position, as facilitated by intermediates like this compound, allows for the synthesis of molecules that can interact with the active sites of multiple enzymes. For example, piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme involved in the biosynthesis of menaquinone in Mycobacterium tuberculosis. nih.gov The synthesis of these inhibitors often involves the coupling of a functionalized piperidine moiety with other aromatic or heterocyclic fragments. nih.gov

Participation in the Preparation of Protein Degradation Chimeric Compounds

The piperidine scaffold, a key structural component of this compound, is increasingly being incorporated into the linkers of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.gov The linker connecting the target-binding ligand and the E3-binding ligand is a critical determinant of a PROTAC's efficacy. explorationpub.com

While traditional linkers are often flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, research has shown that incorporating rigid motifs like piperidine rings can be highly advantageous. nih.gov Saturated heterocycles such as piperidine and piperazine (B1678402) are found in a notable fraction of PROTAC structures. nih.gov The inclusion of a piperidine group can pre-organize the linker, increasing its rigidity. nih.gov This rigidity helps to stabilize the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which can lead to enhanced degradation efficiency.

This compound, and its parent aldehyde, 1-Boc-4-formylpiperidine, represent valuable starting materials for introducing this beneficial scaffold into PROTAC linkers. The aldehyde can be coupled via reductive amination, and the oxime itself can be reduced to a primary amine, providing a reactive handle for covalent attachment to the rest of the linker structure during the synthesis of these complex chimeric molecules.

Contribution to the Synthesis of Spirocyclic Derivatives

Spirocyclic piperidines, which feature a carbon atom shared by the piperidine ring and another ring system, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. nih.gov this compound serves as a valuable precursor for the synthesis of such complex scaffolds, primarily through the reactivity of its oxime functional group.

The oxime moiety is a versatile chemical handle for cyclization reactions. One of the most classic transformations of an oxime is the Beckmann rearrangement, which converts an oxime into an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.com When applied to a cyclic ketone oxime, this reaction results in a ring-expanded lactam. chem-station.com While the title compound is derived from an aldehyde, its precursor, 1-Boc-4-piperidone, can be converted to its oxime, which can then undergo a Beckmann rearrangement to produce a seven-membered lactam, a key structural motif in various pharmacologically active compounds. This reaction proceeds by converting the oxime's hydroxyl group into a good leaving group, followed by a stereospecific migration of the group anti-periplanar to the leaving group. wikipedia.orgchem-station.com

More advanced applications leverage the oxime group for the direct construction of spirocycles. For instance, titanium-mediated reactions of oxime ethers have been developed for the synthesis of spirocyclic NH-azetidines. nih.gov This process involves the formation of a titanacyclopropane intermediate which inserts into the oxime ether, acting as a 1,2-dianion equivalent to forge the four-membered azetidine (B1206935) ring in a single step. nih.gov Other synthetic strategies for creating spiropiperidines include intramolecular radical cyclizations and various condensation/rearrangement sequences. nih.gov The synthesis of the oxime itself from the corresponding aldehyde or ketone is a straightforward process, as demonstrated by the preparation of E/Z-oxime regioisomers from a piperidine derivative using hydroxylamine (B1172632) hydrochloride. researchgate.net The accessibility of the oxime functionality on the piperidine core makes this compound and related structures powerful building blocks for generating diverse and structurally complex spirocyclic systems. researchgate.netbeilstein-journals.org

Building Block in Peptide Synthesis Strategies

In modern peptide chemistry, there is a strong emphasis on creating peptides with enhanced stability, constrained conformations, and novel functionalities by incorporating non-natural amino acids and scaffolds. While piperidine is well-known as a reagent for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group during solid-phase peptide synthesis (SPPS), the piperidine ring itself is also used as a structural building block to create peptide mimetics. chempep.comwikipedia.orgresearchgate.net

One of the most effective methods for postsynthetic modification of peptides is oxime ligation, a form of chemoselective "click" chemistry. nih.gov This reaction typically involves the rapid and high-yield formation of a stable oxime bond between a peptide bearing an aminooxy group and a molecule containing an aldehyde or ketone. rsc.org

The direct precursor to this compound is 1-Boc-4-formylpiperidine, an aldehyde. This aldehyde is an ideal substrate for oxime ligation. nih.govnih.gov By synthesizing a peptide with an aminooxy-functionalized amino acid incorporated into its sequence, chemists can then ligate 1-Boc-4-formylpiperidine to the peptide chain after it has been assembled on the solid support or in solution. This strategy allows for the precise, site-specific introduction of a constrained, Boc-protected piperidine ring onto a peptide.

This approach offers several advantages. It provides a facile method to append a non-peptidic, drug-like scaffold to a bioactive peptide, which can be used to modulate its pharmacological properties. nih.gov The piperidine ring can act as a conformational constraint or as a scaffold for further functionalization. The oxime ligation itself is biocompatible, proceeds under mild aqueous conditions, and does not require metal catalysts that could interfere with sensitive biological systems or peptide structures. rsc.org Therefore, while not a traditional amino acid building block itself, the parent aldehyde of this compound is a key component in peptide modification strategies, enabling the creation of novel peptide-scaffold hybrids.

Derivatization and Further Functionalization Strategies Involving 1 Boc 4 Hydroxyimino Methyl Piperidine

Chemical Transformations of the Hydroxyimino Moiety

The hydroxyimino group (an aldoxime) is a reactive functional handle that can undergo a variety of chemical transformations, including substitution at the oxygen atom and skeletal rearrangements.

The oxygen atom of the oxime is nucleophilic and can be readily alkylated or acylated to form oxime ethers and esters, respectively. These reactions are valuable for modifying the steric and electronic properties of the molecule and for introducing new functional groups.

O-Alkylation: General methods for the O-alkylation of oximes are well-established and applicable to 1-Boc-4-((hydroxyimino)methyl)piperidine. One common approach involves the deprotonation of the oxime with a base (e.g., sodium hydride, an alkali-metal hydroxide) followed by reaction with an alkylating agent, such as an alkyl halide. google.com A simple one-step process involves reacting the oxime with an organochloride and an alkali-metal hydroxide (B78521) in a non-aqueous alcohol medium. google.com Another effective method is the Mitsunobu reaction, where treatment of the oxime with an alcohol in the presence of triphenylphosphine (B44618) and an azodicarboxylate (like DIAD or DEAD) yields the corresponding O-alkylated product.

O-Acylation: The synthesis of O-acyl oximes from this compound can be achieved through standard esterification protocols. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) provides the desired O-acyl derivative. Alternatively, carbodiimide-mediated couplings, such as using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with a catalyst like 4-(dimethylamino)pyridine (DMAP), can efficiently couple carboxylic acids to the oxime oxygen. organic-chemistry.org A more recent method allows for the synthesis of O-acylhydroxamates from oxime chlorides (generated from the oxime using N-chlorosuccinimide) and carboxylic acids. nih.gov O-acyl oximes are particularly useful as they can serve as versatile building blocks and internal oxidants in various transition metal-catalyzed reactions for constructing nitrogen-containing heterocycles. rsc.org

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., NaH, NaOH) | Oxime Ether | google.com |

| O-Alkylation (Mitsunobu) | Alcohol, PPh₃, DIAD/DEAD | Oxime Ether | |

| O-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | Oxime Ester | |

| O-Acylation (Coupling) | Carboxylic acid, EDCI, DMAP | Oxime Ester | organic-chemistry.org |

The oxime group is prone to rearrangement and fragmentation reactions, most notably the Beckmann rearrangement, which provides a pathway to amides or nitriles.

For an aldoxime like this compound, the Beckmann rearrangement typically results in fragmentation to form a nitrile. masterorganicchemistry.com This transformation is usually promoted by acidic reagents that convert the hydroxyl group into a good leaving group. Common reagents for this purpose include phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or strong acids like sulfuric acid. masterorganicchemistry.comgoogle.com The reaction proceeds via dehydration of the aldoxime to yield the corresponding nitrile, in this case, 1-Boc-4-cyanopiperidine . google.comprepchem.com

A modified Beckmann rearrangement using sulfone iminium fluoride (B91410) (SIF) reagents can convert ketoximes into imidoyl fluorides, which are versatile intermediates for synthesizing amidines and imidates upon reaction with amines or alcohols, respectively. nih.gov This modern approach offers a pathway to further functionalization under mild conditions. Additionally, the weak N-O bond in oximes can be cleaved under various catalytic conditions (e.g., Ni, Fe, Cu, Rh) to generate iminyl radicals. mdpi.com These radicals can participate in a range of transformations, including cyclizations and fragmentations, offering advanced strategies for synthesizing complex nitrogen-containing molecules. mdpi.com

Modifications of the Piperidine (B6355638) Ring System while Retaining Boc Protection

The tert-butoxycarbonyl (Boc) group is stable under a wide range of reaction conditions, allowing for selective functionalization of the piperidine ring's C-H bonds without disturbing the nitrogen protection.

Recent advances in catalysis have enabled the direct and site-selective functionalization of C(sp³)–H bonds on the N-Boc-piperidine ring. The position of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and directing group.

Rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been shown to be highly effective. The site selectivity is influenced by both the catalyst and the N-protecting group. For instance, C-H functionalization of N-Boc-piperidine with specific rhodium catalysts can generate 2-substituted analogues. prepchem.comchemicalbook.comresearchgate.net Palladium-catalyzed β-arylation (C3 position) of N-Boc-piperidine is also possible, with ligand choice being critical for controlling selectivity between the β- and α-positions. Flexible biarylphosphine ligands tend to favor the desired β-arylation.

| Target Position | Catalyst System | Reaction Type | Reference |

|---|---|---|---|

| C2 (α) | Rh₂(R-TCPTAD)₄ | C-H Insertion | prepchem.comchemicalbook.com |

| C3 (β) | Pd Catalyst, Biarylphosphine Ligand | C-H Arylation | |

| C4 (γ) | Rh₂(S-2-Cl-5-BrTPCP)₄ (with N-α-oxoarylacetyl-piperidines) | C-H Functionalization | prepchem.comchemicalbook.com |

The synthesis of enantiopure piperidine derivatives is of great importance in medicinal chemistry. Several strategies allow for the stereoselective introduction of new chiral centers onto the N-Boc-piperidine framework.

Asymmetric C-H Functionalization : Rhodium-catalyzed C-H insertion reactions can be performed with high diastereoselectivity and enantioselectivity by using specialized chiral dirhodium catalysts. prepchem.comchemicalbook.com

Asymmetric Cyclopropanation : An indirect approach to functionalizing the C3 position involves the asymmetric cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the cyclopropane (B1198618) intermediate. prepchem.comresearchgate.net

Catalytic Enantioselective Borylative Migration : A palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derived from N-Boc-4-piperidone provides access to chiral, optically enriched piperidinyl allylic boronates. These intermediates can then be used in subsequent stereoselective reactions to create substituted piperidines. chemicalbook.com

Iridium-Catalyzed Cyclocondensation : A modular iridium-catalyzed reaction can furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. google.com

These methods provide powerful tools for constructing complex, multi-substituted chiral piperidine cores from simple, protected precursors. organic-chemistry.orgnih.gov

Strategic Manipulation of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern amine synthesis due to its robustness and predictable cleavage under specific acidic conditions. Typically, the Boc group is removed using strong acids like trifluoroacetic acid (TFA) in a dichloromethane (B109758) (DCM) solvent, or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727).

Beyond simple deprotection, more strategic uses of the Boc group and its compatibility have been developed. A "safety-catch" strategy has been described that is compatible with Boc-based synthesis. This involves using a linker or protecting group, such as a methylsulfinylbenzyl (Mmsb) moiety, which is stable to the TFA used for routine Boc group removal. This sulfinyl group can be chemically reduced to a sulfide (B99878) form, which then becomes labile to TFA, allowing for cleavage at a desired later stage in the synthesis. This approach enhances the flexibility of Boc chemistry, particularly in solid-phase synthesis.

Selective Deprotection Methodologies of the Boc Group in Complex Syntheses

The most prevalent method for Boc deprotection is acidolysis. highfine.com Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or hydrochloric acid (HCl) in various solvents, are frequently employed. jk-sci.comfishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen, which triggers fragmentation into the free amine, carbon dioxide, and a stable tertiary butyl cation. jk-sci.comtotal-synthesis.com The formation of gaseous byproducts like CO2 and isobutene can be a driving force for the reaction. total-synthesis.com

A significant consideration during acidic deprotection is the fate of the resulting t-butyl cation. acsgcipr.org This electrophilic intermediate can lead to undesired side reactions by alkylating nucleophilic sites within the substrate, such as thiols or electron-rich aromatic rings. acsgcipr.org To mitigate this, "scavengers" like anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the t-butyl cation. organic-chemistry.org

While strong acids are effective, the need for selectivity in complex syntheses has led to the development of milder or alternative methods. Lewis acids such as zinc bromide (ZnBr2) can selectively cleave secondary N-Boc groups while leaving primary ones intact. jk-sci.com Similarly, mineral clays (B1170129) like Montmorillonite K10 have been used for the selective removal of N-Boc groups from aromatic amines in the presence of aliphatic N-Boc amines. jk-sci.com For substrates that are particularly sensitive to acid, thermal or enzymatic deprotection methods can also be considered. acsgcipr.org

The selection of an appropriate deprotection strategy is critical for maximizing yield and purity. The following table summarizes various methodologies for Boc group removal.

Table 1: Methodologies for Selective Boc Deprotection

| Reagent/Condition | Typical Solvent(s) | Selectivity & Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Strong, non-oxidizing acid; very common for complete deprotection. jk-sci.com Requires scavengers for sensitive substrates. acsgcipr.org | acsgcipr.orgjk-sci.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Water | Common and cost-effective strong acid. fishersci.co.uk Can be used in aqueous or organic systems. fishersci.co.uk | fishersci.co.uk |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Mild Lewis acid. fishersci.co.uk Selectively cleaves secondary N-Boc groups in the presence of primary N-Boc groups. jk-sci.com | jk-sci.comfishersci.co.uk |

| Montmorillonite K10 Clay | 1,2-Dichloroethane | Heterogeneous catalyst. jk-sci.com Selectively cleaves aromatic N-Boc groups over aliphatic N-Boc groups. jk-sci.com | jk-sci.com |

| Thermal (Heating) | High-boiling solvents | Can be used for acid-sensitive substrates, though may require high temperatures (>80 °C). acsgcipr.orgwikipedia.org | acsgcipr.orgwikipedia.org |

Orthogonal Protecting Group Strategies in Conjunction with the Boc Group

In the synthesis of complex molecules derived from this compound, it is often necessary to protect multiple functional groups. Orthogonal protection is a strategy that employs two or more distinct protecting groups, where each can be removed under specific conditions without affecting the others. fiveable.meorganic-chemistry.org This allows for the sequential unmasking and reaction of different functional groups within the same molecule. fiveable.me

The Boc group is a cornerstone of many orthogonal protection schemes because of its unique cleavage condition: acidolysis. organic-chemistry.org It is stable to bases, nucleophiles, and reductive conditions like catalytic hydrogenolysis. total-synthesis.com This stability allows it to be paired with other protecting groups that are labile to these alternative conditions. uniurb.it

A classic orthogonal pairing is the Boc group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. fiveable.meorganic-chemistry.org While the Boc group is removed with acid, the Fmoc group is cleaved under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org This Boc/Fmoc strategy is a foundational technology in solid-phase peptide synthesis and is equally applicable in the solution-phase synthesis of complex molecules. wikipedia.orgfiveable.me For a molecule containing both a Boc-protected piperidine and an Fmoc-protected functionality, one could selectively deprotect the Fmoc group with a base to perform a reaction, leaving the Boc group intact, or vice-versa.

Other important protecting groups that are orthogonal to Boc include:

Benzyloxycarbonyl (Cbz or Z): This group is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc removal. total-synthesis.com It is typically cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). total-synthesis.comuniurb.it

Allyloxycarbonyl (Alloc): The Alloc group is also stable to acid and base but can be selectively removed using transition metal catalysts, most commonly palladium(0) complexes in the presence of a scavenger. total-synthesis.comuniurb.itsigmaaldrich.com

The use of an orthogonal strategy enables precise control over the synthetic route, allowing for the construction of highly functionalized piperidine derivatives. fiveable.me For example, the hydroxyl group of the oxime in this compound could be protected with a group orthogonal to Boc, allowing for selective deprotection and derivatization of either the piperidine nitrogen or the oxime oxygen at different stages of a synthesis.

Table 2: Protecting Groups Orthogonal to the Boc Group

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Reference |

|---|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis. | total-synthesis.comwikipedia.orgorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base. | total-synthesis.comuniurb.it |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(PPh₃)₄) | Stable to acid and base. | total-synthesis.comuniurb.itsigmaaldrich.com |

| tert-Butyloxycarbonyl (for comparison) | Boc | Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis. | total-synthesis.comorganic-chemistry.org |

Advanced Methodological Considerations in the Research of 1 Boc 4 Hydroxyimino Methyl Piperidine

Stereochemical Control and Asymmetric Synthesis Approaches

The stereochemistry of the piperidine (B6355638) ring and the geometry of the oxime group are critical determinants of the biological activity of molecules derived from 1-Boc-4-((hydroxyimino)methyl)piperidine. Consequently, significant research has been directed towards controlling these features through asymmetric synthesis.

Enantioselective Syntheses of Chiral Piperidine Precursors

The piperidine scaffold is a privileged structure in many pharmaceuticals, making the enantioselective synthesis of its derivatives a major focus. researchgate.net The development of methods to produce chiral piperidines is crucial, as these serve as the foundational precursors for complex targets. news-medical.net Strategies often involve either creating the chiral centers during the ring-forming process or functionalizing a pre-existing ring with high stereocontrol.

Organocatalysis and biocatalysis have emerged as powerful tools for synthesizing chiral molecules, offering alternatives to traditional metal-based catalysts. nih.govnih.gov Organocatalysis, utilizing small organic molecules, can facilitate reactions like the aza-Henry (nitro-Mannich) reaction to produce chiral piperidine derivatives with high enantioselectivity. nih.gov Biocatalysis, employing enzymes, offers exceptional stereoselectivity under mild, aqueous conditions, which is beneficial for creating complex molecular architectures. nih.govresearchgate.net For instance, PLP-dependent enzymes have been utilized to create various pipecolate structures, which are derivatives of piperidine-2-carboxylic acid. nih.gov A combined approach, integrating organocatalysis and biocatalysis, has also been demonstrated for the synthesis of piperidine alkaloids. researchgate.net

Recent innovations have further expanded the toolkit for chiral piperidine synthesis. A notable two-stage process combines biocatalytic C-H oxidation, where enzymes selectively introduce a hydroxyl group, with nickel-electrocatalyzed radical cross-coupling to form C-C bonds efficiently. news-medical.net This method significantly shortens synthetic routes from as many as 7-17 steps to just 2-5, improving efficiency and reducing reliance on expensive precious metals. news-medical.net Another advanced method involves an enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid, which has been used to synthesize functionalized chiral piperidines. nih.govumich.edu

Table 1: Selected Enantioselective Methods for Chiral Piperidine Precursor Synthesis

| Method Type | Catalyst/Reagent | Key Features | Relevant Citations |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Intramolecular cyclization of unsaturated acetals. | nih.govumich.edu |

| Organocatalysis | Cinchona Alkaloids | Key step in synthesizing dihydropyrimidinone anti-malarial derivatives. | nih.gov |

| Biocatalysis | PLP-dependent enzymes | Synthesis of pipecolate structures under mild conditions. | nih.gov |

| Combined Catalysis | Biocatalysis (C-H oxidation) & Electrocatalysis (Ni-catalyzed cross-coupling) | Reduces multi-step processes to 2-5 steps; avoids precious metals. | news-medical.net |

| Metal Catalysis | Copper/(S, S)-Ph-BPE | Regiospecific and enantioselective cyclizative aminoboration. | researchgate.net |

Diastereoselective Control in Oxime Formation and Subsequent Transformations

The formation of the oxime from a carbonyl precursor, such as N-Boc-4-formylpiperidine, can result in geometric (E/Z) isomers. wikipedia.org Controlling the stereochemical outcome of this reaction is essential, as the E/Z configuration can influence subsequent reactions and the final product's properties. Traditional methods often depend on the steric hindrance of the substituents to favor one isomer. pku.edu.cn For oximes derived from unsymmetrical ketones or aldehydes, both syn and anti isomers can form, and they are often stable enough to be separated. wikipedia.org

The stereochemistry of the piperidine ring can direct the stereochemical outcome of subsequent transformations. For example, diastereoselective epoxidation of tetrahydropyridines, precursors to piperidines, can be achieved with high selectivity. nih.gov The method of epoxidation can be tuned based on the existing stereochemistry of the substituents on the ring. nih.gov In some cases, a bifunctional epoxidation reagent is necessary to override steric effects and direct the epoxidation to a specific face of the molecule. nih.gov

Furthermore, the stereochemistry of the oxime itself can dictate the pathway of subsequent reactions. Thermally induced reactions of alkenyl oximes show that the initial geometry of the oxime (syn or anti) can lead to different cyclized products. maynoothuniversity.ie For instance, anti-alkenyl oximes may cyclize to form cyclic nitrones, while the corresponding syn-oximes can react through an alternative pathway to yield fused isoxazolidine (B1194047) derivatives. maynoothuniversity.ie This demonstrates that controlling the oxime's configuration is a critical aspect of designing stereoselective synthetic sequences.

Optimization and Process Development for Scalable Synthesis

Moving from laboratory-scale synthesis to industrial production requires robust, high-yielding, and cost-effective protocols. For this compound, this involves optimizing the synthesis of its precursors and applying modern manufacturing principles.

Development of High-Yield and High-Purity Synthetic Protocols

The direct precursor to this compound is typically N-Boc-4-formylpiperidine, which is derived from the oxidation of N-Boc-4-hydroxymethylpiperidine or the reduction of a corresponding carboxylic acid derivative. An alternative and common precursor is N-Boc-4-piperidone. chemicalbook.comnih.gov High-yield syntheses for these precursors are well-documented. For example, N-Boc-4-piperidone can be used in aldol (B89426) condensation reactions with substituted benzaldehydes to produce chalcone (B49325) derivatives in yields ranging from 44-94%. nih.gov

The synthesis of N-Boc protected piperidones themselves has been optimized. One method starts from 3-hydroxyl pyridine (B92270) and proceeds through N-benzylation, reduction, Boc-protection, and finally oxidation to yield N-Boc-3-piperidone with a total yield of over 42% and purity greater than 98%. google.com Another route involves the reaction of 4-piperidyl urea (B33335) with di-tert-butyl dicarbonate (B1257347) to form 1-boc-4-piperidyl urea, which is a step in the synthesis of 1-boc-4-amino piperidine. google.com These methods focus on achieving high yields and purity, which are essential for industrial applications. google.comgoogle.com

Table 2: Example Protocols for Precursor Synthesis

| Precursor | Starting Material | Key Reagents/Steps | Yield/Purity | Relevant Citations |

|---|---|---|---|---|

| N-Boc-3-piperidone | 3-Hydroxyl pyridine | Benzyl bromide, NaBH₄, Boc₂O, DMSO/Oxalyl chloride | >42% total yield, >98% purity | google.com |

| N-Boc-piperidone chalcones | N-Boc-4-piperidone | Substituted benzaldehydes, LiOH | 44-94% | nih.gov |

| 1-Boc-4-piperidyl urea | 4-Piperidyl urea | Di-tert-butyl dicarbonate, Triethylamine | High yield | google.com |

| N-Boc-4-hydroxypiperidine | 4-Piperidone (B1582916) hydrochloride hydrate (B1144303) | NaBH₄, Di-tert-butyl dicarbonate, K₂CO₃ | High yield and purity | google.com |

Application of Green Chemistry Principles in Synthetic Route Design

Modern chemical synthesis places a strong emphasis on sustainability. nih.gov Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. frontiersin.org For the synthesis of N-heterocycles like piperidines, this involves adopting eco-friendly solvents, catalysts, and reaction conditions. nih.govresearchgate.net

Key green strategies applicable to the synthesis of this compound and its precursors include:

Use of Greener Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water, methanol (B129727), or bio-derived solvents is a primary goal. researchgate.netnih.gov For example, multicomponent reactions have been successfully carried out in water to produce biologically active heterocycles. nih.gov

Catalysis: Employing catalysts, especially recyclable solid catalysts like K-10 montmorillonite, can improve reaction efficiency and reduce waste. nih.gov Biocatalysis and organocatalysis also represent green alternatives to traditional metal-based catalysis. nih.govnih.gov

Atom Economy: Designing reactions, such as multicomponent reactions, where most of the atoms from the reactants are incorporated into the final product, minimizes waste. frontiersin.orgnih.gov

Energy Efficiency: Using methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov

The transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) is another green strategy that produces N-heterocycles from alcohols, generating only water and hydrogen as byproducts. rsc.org Such approaches are vital for developing sustainable manufacturing processes for pharmaceuticals. nih.gov

Exploration of Flow Chemistry Techniques for Efficient Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is revolutionizing pharmaceutical manufacturing. nih.govmdpi.com This technology offers significant advantages in terms of safety, scalability, efficiency, and process control. mdpi.comrsc.org

For the synthesis of piperidine derivatives, flow chemistry has been successfully applied. A continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents provides enantioenriched α-substituted piperidines in high yields (>80%) and diastereoselectivities (>90:10 dr) within minutes, demonstrating its potential for rapid and scalable production. organic-chemistry.orgacs.org In another example, an electrochemical flow cell was used for the anodic methoxylation of N-formylpiperidine, producing a key intermediate on a multi-gram scale efficiently. nih.govresearchgate.net

Flow chemistry is also well-suited for reactions that are difficult to control in batch mode, such as those involving hazardous intermediates or high temperatures. nih.govresearchgate.net The transformation of oximes into other functional groups can be intensified using flow reactors. For instance, a continuous flow process for the [3 + 2] cycloaddition of nitrones, generated in situ from oximes, achieved a productivity of 120 g/h for a key pharmaceutical intermediate, a rate difficult to match in conventional batch reactors. researchgate.net The ability to couple multiple reaction steps in a continuous sequence without isolating intermediates further enhances efficiency and reduces waste, aligning with the principles of green chemistry. mdpi.comrsc.org

Advanced Analytical and Spectroscopic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra are crucial for assigning the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit characteristic signals corresponding to the protons of the Boc protecting group, the piperidine ring, the oxime, and the hydroxyl group. The large tert-butyl group of the Boc protecting agent typically shows a sharp singlet at approximately 1.45 ppm. The protons on the piperidine ring would appear as a series of multiplets in the range of 1.20 to 4.15 ppm. The methine proton of the oxime group (CH=NOH) would likely resonate as a doublet in the region of 7.30-7.50 ppm, with its multiplicity arising from coupling with the adjacent piperidine proton. The hydroxyl proton of the oxime is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. Key expected signals include the quaternary carbon of the Boc group around 79.5 ppm and the carbonyl carbon of the Boc group at approximately 155.0 ppm. The carbons of the piperidine ring would appear in the aliphatic region of the spectrum. The carbon of the oxime functional group (C=NOH) would be expected to have a characteristic chemical shift in the range of 150-160 ppm.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ (Boc) | 1.45 | Singlet | - |

| Piperidine-H (axial) | 1.20-1.40 | Multiplet | - |

| Piperidine-H (equatorial) | 1.70-1.90 | Multiplet | - |

| Piperidine-H4 | 2.30-2.50 | Multiplet | - |

| Piperidine-H (axial, adjacent to N) | 2.80-3.00 | Multiplet | - |

| Piperidine-H (equatorial, adjacent to N) | 4.00-4.15 | Multiplet | - |

| CH=NOH | 7.40 | Doublet | ~8.0 |

| NOH | Variable | Broad Singlet | - |

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₃ (Boc) | ~28.5 |

| Piperidine-C3, C5 | ~29.0 |

| Piperidine-C4 | ~38.0 |

| Piperidine-C2, C6 | ~44.0 |

| -C(CH₃)₃ (Boc) | ~79.5 |

| C=O (Boc) | ~155.0 |

| C=NOH | ~157.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands. A strong, broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime hydroxyl group. The C=O stretching of the Boc-carbamate group would give rise to a strong absorption band around 1680-1700 cm⁻¹. The C=N stretching of the oxime is typically observed in the 1640-1690 cm⁻¹ region, and the N-O stretching vibration appears around 930-960 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound